3-Acetyl-1-phenylpiperidin-2-one
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Overview
Description
3-Acetyl-1-phenylpiperidin-2-one is an organic compound with the molecular formula C13H15NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Mechanism of Action
Target of Action
3-Acetyl-1-phenylpiperidin-2-one is a derivative of piperidine . Piperidine derivatives are known to have a wide range of targets, depending on their specific structure . .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Piperidine derivatives are known to affect a wide range of biochemical pathways, depending on their specific structure and target .
Result of Action
Piperidine derivatives are known to have a wide range of effects, depending on their specific structure and target .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of piperidine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1-phenylpiperidin-2-one typically involves the acetylation of 1-phenylpiperidin-2-one. One common method includes the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-1-phenylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The acetyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Acetyl-1-phenylpiperidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of various chemical products and materials.
Comparison with Similar Compounds
Similar Compounds
1-Phenylpiperidin-2-one: A precursor to 3-Acetyl-1-phenylpiperidin-2-one, differing by the absence of the acetyl group.
3-Acetylpiperidine: Similar structure but lacks the phenyl group.
1-Benzylpiperidin-2-one: Contains a benzyl group instead of a phenyl group.
Uniqueness
This compound is unique due to its specific combination of acetyl and phenyl groups attached to the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-acetyl-1-phenylpiperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-10(15)12-8-5-9-14(13(12)16)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PILPATAVOYVCMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCN(C1=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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